molecular formula C9H13N B8219142 2-Methyl-3-(propan-2-YL)pyridine CAS No. 80263-42-9

2-Methyl-3-(propan-2-YL)pyridine

Cat. No.: B8219142
CAS No.: 80263-42-9
M. Wt: 135.21 g/mol
InChI Key: QNJMMZJHBXJKQL-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the third position of the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of an isopropyl halide to introduce the isopropyl group at the third position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to facilitate the alkylation reaction. These methods are optimized for large-scale production and often involve the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonylated pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the isopropyl group at the third position.

    3-Isopropylpyridine: Lacks the methyl group at the second position.

    2,3-Dimethylpyridine: Has a methyl group at both the second and third positions instead of an isopropyl group.

Uniqueness

2-Methyl-3-(propan-2-yl)pyridine is unique due to the presence of both a methyl and an isopropyl group on the pyridine ring. This specific substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other pyridine derivatives.

Properties

IUPAC Name

2-methyl-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-5-4-6-10-8(9)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMMZJHBXJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526557
Record name 2-Methyl-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80263-42-9
Record name 2-Methyl-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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